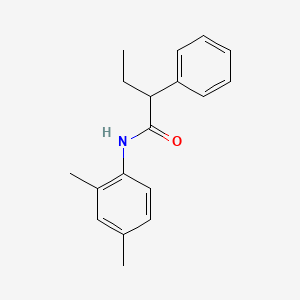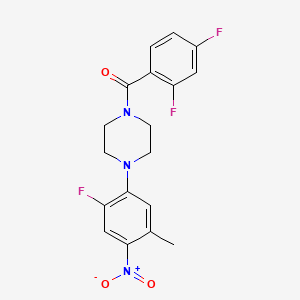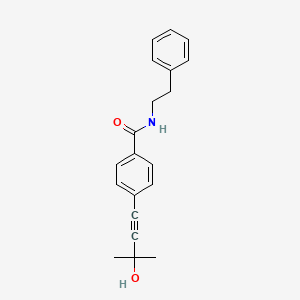
N-(2,4-dimethylphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the class of N-aryl-2-phenylbutanamides. It has been widely used in scientific research for its potential therapeutic applications, particularly in the field of cancer treatment. DMPPB is a potent inhibitor of the proteasome, which is an essential cellular component responsible for the degradation of intracellular proteins.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-phenylbutanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-phenylbutanamide induces apoptosis by inhibiting the proteasome and leading to the accumulation of intracellular proteins. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-phenylbutanamide has several advantages for lab experiments. It is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cellular processes are not well understood. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-phenylbutanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-phenylbutanamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the long-term effects of N-(2,4-dimethylphenyl)-2-phenylbutanamide on cellular processes and to determine its safety and efficacy in vivo.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-phenylbutanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with thionyl chloride to produce the final product, N-(2,4-dimethylphenyl)-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-16(15-8-6-5-7-9-15)18(20)19-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEGHALTHFJEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)



![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)